molecular formula C17H12ClNO4 B5754312 6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5754312
M. Wt: 329.7 g/mol
InChI Key: JHACABAAEDTQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of chromene derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by inhibiting specific enzymes or receptors in the body.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and exhibit antibacterial and antifungal activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its synthetic accessibility and its potential therapeutic applications. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

Future research directions for 6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include exploring its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to elucidate its mechanism of action and potential side effects. Additionally, the compound can be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction between 6-chloro-2-hydroxybenzaldehyde and 2-methoxyaniline followed by cyclization with malonic acid in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound.

Scientific Research Applications

Several research studies have been conducted to explore the potential therapeutic applications of 6-chloro-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-chloro-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-15-5-3-2-4-13(15)19-16(20)12-9-10-8-11(18)6-7-14(10)23-17(12)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHACABAAEDTQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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